DL-Tyrosine-1-13C
Overview
Description
DL-Tyrosine-1-13C: is a labeled form of the amino acid tyrosine, where the carbon-13 isotope is incorporated at the first carbon position. This isotopic labeling is particularly useful in various scientific studies, including metabolic and biochemical research, as it allows for the tracking and analysis of the compound within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Tyrosine-1-13C can be synthesized through several methods. One common approach involves the chemical synthesis starting from phenylalanine, which is hydroxylated to form tyrosine. The incorporation of the carbon-13 isotope is achieved through the use of labeled precursors in the synthesis process .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high isotopic purity and yield. The process may include the use of specialized equipment and reagents to achieve the desired labeling and purity levels .
Chemical Reactions Analysis
Types of Reactions: DL-Tyrosine-1-13C undergoes various chemical reactions, including:
Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in the biosynthesis of melanin.
Reduction: Reduction reactions can convert tyrosine derivatives back to their original form.
Substitution: Substitution reactions can occur at the hydroxyl group or the amino group of tyrosine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products:
Oxidation: Dopaquinone and other quinone derivatives.
Reduction: Reduced forms of tyrosine derivatives.
Substitution: Substituted tyrosine compounds with modified functional groups.
Scientific Research Applications
Chemistry: DL-Tyrosine-1-13C is used in chemical research to study reaction mechanisms and pathways, particularly those involving amino acids and proteins.
Biology: In biological research, this compound is used to trace metabolic pathways and understand the role of tyrosine in various physiological processes.
Medicine: In medical research, this compound is used to study diseases related to tyrosine metabolism, such as phenylketonuria and alkaptonuria.
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and in the development of diagnostic tools .
Mechanism of Action
DL-Tyrosine-1-13C exerts its effects by participating in the same biochemical pathways as natural tyrosine. It is incorporated into proteins and enzymes, where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The carbon-13 label allows researchers to study the dynamics and interactions of tyrosine within biological systems .
Comparison with Similar Compounds
- L-Tyrosine-1-13C
- DL-Tyrosine-2-13C
- L-Tyrosine-3-13C
- DL-Tyrosine-3-13C
- L-Tyrosine-2-13C,15N
Uniqueness: DL-Tyrosine-1-13C is unique due to its specific labeling at the first carbon position, which provides distinct advantages in tracking and analyzing metabolic pathways compared to other labeled tyrosine compounds .
Properties
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)(113C)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i9+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-QBZHADDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC([13C](=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437754 | |
Record name | DL-Tyrosine-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91679-34-4 | |
Record name | DL-Tyrosine-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91679-34-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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